2-(Di(1H-pyrrol-2-yl)methyl)phenol

BODIPY fluorophore pH sensor photoinduced electron transfer

2-(Di(1H-pyrrol-2-yl)methyl)phenol (CAS 914656-78-3, molecular formula C₁₅H₁₄N₂O, MW 238.28) is a meso-(2-hydroxyphenyl)-substituted dipyrromethane. The compound features two pyrrole rings linked via a methylene bridge to the ortho position of a phenolic ring, providing three hydrogen-bond donor sites (two pyrrole NH, one phenolic OH) and one hydrogen-bond acceptor.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B12860117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Di(1H-pyrrol-2-yl)methyl)phenol
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=CN2)C3=CC=CN3)O
InChIInChI=1S/C15H14N2O/c18-14-8-2-1-5-11(14)15(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,15-18H
InChIKeyBWHPSGWGIIZVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Di(1H-pyrrol-2-yl)methyl)phenol (CAS 914656-78-3): Ortho-Hydroxy Dipyrromethane for Tunable BODIPY Fluorophores and Anion-Responsive Ligands


2-(Di(1H-pyrrol-2-yl)methyl)phenol (CAS 914656-78-3, molecular formula C₁₅H₁₄N₂O, MW 238.28) is a meso-(2-hydroxyphenyl)-substituted dipyrromethane [1]. The compound features two pyrrole rings linked via a methylene bridge to the ortho position of a phenolic ring, providing three hydrogen-bond donor sites (two pyrrole NH, one phenolic OH) and one hydrogen-bond acceptor . This architecture serves as the direct precursor to BODIPY (boron-dipyrromethene) fluorophores bearing an ortho-hydroxyphenyl substituent at the meso (8-) position, wherein the proximity of the phenolic –OH to the BODIPY core enables photoinduced electron transfer (PET) and, in certain derivatives, excited-state intramolecular proton transfer (ESIPT) mechanisms that are inaccessible to the para-hydroxy isomer [2]. The compound is commercially available at >95% purity for research use [3].

Why 2-(Di(1H-pyrrol-2-yl)methyl)phenol Cannot Be Replaced by Its Para Isomer or Non-Phenolic Dipyrromethanes


The ortho-hydroxyphenyl substitution in 2-(Di(1H-pyrrol-2-yl)methyl)phenol is not a minor positional variant; it fundamentally alters the electronic communication between the phenol donor and the dipyrromethane/BODIPY acceptor. In BODIPY-based pH and anion sensors, the ortho –OH group enables through-hydrogen-bond PET quenching and, upon deprotonation, generates a phenolate with a markedly different reduction potential, yielding larger fluorescence on/off ratios than the para-hydroxy analog [1]. In non-fluorophore ligand applications, the ortho-phenolic oxygen can participate in direct metal coordination alongside the pyrrole nitrogens, forming a tridentate N,N,O pocket that the para isomer cannot replicate without introducing conformational strain [2]. Simple dipyrromethane (lacking the phenolic unit) offers no pH-dependent optical response at all, while the para-hydroxy isomer (CAS 414866-50-5) exhibits a different pKₐ and PET efficiency in BODIPY form, precluding one-for-one substitution in calibrated sensor or imaging constructs [1].

Quantitative Differentiation Evidence for 2-(Di(1H-pyrrol-2-yl)methyl)phenol vs. Closest Analogs


Ortho-OH vs. Para-OH BODIPY: Fluorescence Quantum Yield Contrast and Mechanistic Divergence in pH Probes

When 2-(Di(1H-pyrrol-2-yl)methyl)phenol is converted to its BODIPY derivative (meso-(2-hydroxyphenyl) BODIPY), the ortho-phenolic –OH engages in a through-hydrogen-bond PET quenching mechanism that yields a pronounced fluorescence OFF state for the protonated phenol and a bright ON state upon phenolate formation [1]. In the comprehensive study by Baruah et al., a series of seven meso-hydroxyaryl BODIPY dyes were synthesized and their pKₐ values were determined in aqueous solution; the pKₐ spanned from 7.5 to 9.3 depending on the aryl substitution pattern, with ortho-substituted derivatives exhibiting distinct pKₐ shifts relative to their para counterparts due to the different electronic communication pathways [1]. The ortho-OH BODIPY derived from the target compound exhibits a unique intramolecular hydrogen-bonding geometry between the phenolic –OH and the BODIPY core, which is structurally precluded in the para isomer (4-[Di(1H-pyrrol-2-yl)methyl]phenol) [2].

BODIPY fluorophore pH sensor photoinduced electron transfer

Lysosome-Targeting Thiol Probe: 64-Fold Fluorescence Turn-On and 8.2 nM Detection Limit Enabled by Ortho-Phenol BODIPY Scaffold

Kand et al. reported that 2-(Di(1H-pyrrol-2-yl)methyl)phenol (compound 3 in their synthesis) was converted to a BODIPY-based fluorescent turn-on probe (probe 1) for intracellular thiol detection with lysosomal targeting [1]. The probe exhibited a 64-fold fluorescence enhancement upon reaction with cysteine (Cys) at pH 7.4, with t₁/₂ = 6.4 s and pseudo-first-order rate constant k = 0.108 s⁻¹ [1]. The detection limit for Cys was 8.2 nM (S/N = 3) at pH 7.4 [1]. The ortho-phenolic –OH of the dipyrromethane precursor was essential for installing the 2,4-dinitrobenzenesulfonyl (DNs) thiol-sensing group at the meso position via etherification; a para-hydroxy dipyrromethane would not provide the same spatial orientation of the DNs group relative to the BODIPY core, potentially altering both the PET quenching efficiency and the lysosomal targeting capability [1].

fluorescent probe biothiol detection lysosome imaging

Phenol- vs. Phenyl-Dipyrromethane in Molecularly Imprinted Polymer Sensors: Pendant Group Drives Selectivity

Although the target compound itself was not the subject of this study, a closely related comparison between 5-phenol-dipyrromethane (5-pOH-DP) and 5-phenyl-dipyrromethane (5-ph-DP) in conductive molecularly imprinted polymer (cMIP) sensors demonstrated that the phenolic –OH pendant group directly governs sensor selectivity [1]. Quartz crystal microbalance (QCM) rebinding tests showed that cMIP selectivity was driven by the pendant group of the dipyrromethane monomer; NMR data confirmed that the phenolic –OH establishes specific hydrogen-bonding interactions with the template molecules (acyl-homoserine lactones) that the phenyl analog cannot replicate [1]. The 5-pOH-DP based cMIP sensor detected the target analyte in the linear range 10⁻⁸–10⁻⁶ mol·L⁻¹ with a limit of detection of 22.3 ng (3σ of blank) [1].

molecularly imprinted polymer electrochemical sensor quorum sensing

Ortho-Hydroxy Group Enables Adjacent-Group Participation for Cyanide Chemodosimetric Sensing

The meso-salicylaldehyde BODIPY, directly derived from 2-(Di(1H-pyrrol-2-yl)methyl)phenol via formylation, functions as a specific chemodosimetric sensor for CN⁻ ions [1]. The ortho relationship between the phenolic –OH and the formyl group is critical: the –OH activates the formyl group for nucleophilic attack by cyanide through intramolecular hydrogen bonding, a cooperative effect that is structurally impossible in the para-hydroxy isomer [1]. Dvivedi et al. demonstrated that the meso-salicylaldehyde BODIPY showed selective colorimetric and fluorescence changes upon addition of CN⁻, with no response to other anions (F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻), confirming that the ortho-OH/formyl cooperative mechanism confers anion selectivity that the para isomer cannot provide [1].

cyanide sensor chemodosimeter salicylaldehyde BODIPY

Validated Application Scenarios for 2-(Di(1H-pyrrol-2-yl)methyl)phenol Based on Quantitative Differentiation Evidence


Synthesis of Lysosome-Targeting BODIPY Fluorescent Probes for Intracellular Thiol Imaging

The compound serves as the essential dipyrromethane precursor for constructing meso-(2-hydroxyphenyl) BODIPY fluorophores. As demonstrated by Kand et al., this scaffold enables the installation of a 2,4-dinitrobenzenesulfonyl thiol-sensing group at the ortho-phenolic oxygen, yielding a probe with 64-fold fluorescence turn-on, 8.2 nM LOD for cysteine, and demonstrated lysosomal localization via morpholine targeting. The ortho-OH geometry is synthetically mandatory for this architecture; the para isomer cannot replicate the spatial relationship between the sensing group and the BODIPY core required for efficient PET quenching [1].

Construction of pH-Sensitive BODIPY Fluorophores with Orthogonal PET Mechanisms

2-(Di(1H-pyrrol-2-yl)methyl)phenol is the gateway to BODIPY dyes exhibiting ortho-hydroxyphenyl-dependent PET quenching. Baruah et al. established that the pKₐ of such dyes (7.5–9.3 range) can be tuned by additional substitution at the 3,5-positions of the BODIPY core, while the ortho-OH motif provides a fundamentally different fluorescence ON/OFF mechanism (through-hydrogen-bond PET) compared to the para isomer. Researchers seeking a dipyrromethane building block that yields BODIPY pH indicators with ortho-specific photophysics must select this regioisomer over the commercially available para analog [2].

Development of Chemodosimetric Anion Sensors Exploiting Ortho-Group Cooperativity

Formylation of the phenolic ring of the target compound yields a salicylaldehyde-BODIPY hybrid that functions as a selective CN⁻ chemodosimeter, as reported by Dvivedi et al. The ortho-OH/formyl cooperative activation ensures that only CN⁻—and not competing anions such as F⁻, AcO⁻, or H₂PO₄⁻—triggers the colorimetric and fluorescence response. This selectivity is a direct consequence of the ortho substitution geometry and cannot be achieved with the para-hydroxy dipyrromethane isomer [3].

Tridentate N,N,O Ligand Precursor for Metal Complexes with Tunable Meso-Substituent Effects

The ortho-phenolic oxygen, together with the two pyrrole nitrogens, forms a potential tridentate N,N,O coordination pocket upon deprotonation. Guchhait et al. demonstrated that meso substituents on dipyrrolylmethane-based ligands dictate the structural outcome of Ag(I) and Cu(I) complexation—producing either 1D coordination polymers or discrete binuclear metallacycles. The ortho-hydroxyphenyl substituent of the target compound introduces a coordinating O-donor at the meso position that can bridge metal centers, offering coordination chemistry possibilities distinct from those of the para isomer or simple alkyl/aryl meso-substituted dipyrromethanes [4].

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